molecular formula C20H35N3O5S B12464466 (2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide

(2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide

Cat. No.: B12464466
M. Wt: 429.6 g/mol
InChI Key: JEJFWWFZAQBZMJ-FIZIFZEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

X-ray Crystallographic Analysis of Both Components

(2S)-2,6-Diaminohexanoic Acid (L-Lysine)

The crystal structure of L-lysine was resolved using powder X-ray diffraction due to its propensity to form hydrate phases under ambient conditions. The anhydrous phase, obtained through rigorous dehydration, crystallizes in a monoclinic system with space group $$ P21 $$. The structure features a zwitterionic configuration, where the α-ammonium group ($$ \text{NH}3^+ $$) and carboxylate ($$ \text{COO}^- $$) groups stabilize the backbone. The side-chain ε-ammonium group participates in a three-dimensional hydrogen-bonding network, forming interactions with adjacent carboxylate oxygens at distances of $$ 2.67–2.89 \, \text{Å} $$ . The stereochemical integrity of the (2S) configuration is preserved through intramolecular hydrogen bonds between the α-ammonium and carboxylate groups, as confirmed by torsion angles ($$ \phi = -64.5^\circ $$, $$ \psi = 41.2^\circ $$) .

(2S)-2-[4-(2-Methylpropyl)phenyl]-N-Methylsulfonylpropanamide

The sulfonamide derivative adopts a distorted tetrahedral geometry around the sulfur atom, with bond angles of $$ 104.2^\circ $$ (O-S-O) and $$ 98.7^\circ $$ (C-S-N). X-ray analysis reveals a monoclinic lattice ($$ C2/c $$) with the (2S) configuration stabilized by a $$ \text{C–S–N–C} $$ torsion angle of $$ -66.7^\circ $$, aligning the methylsulfonyl group antiperiplanar to the propanamide chain . The 4-(2-methylpropyl)phenyl substituent exhibits a dihedral angle of $$ 55.3^\circ $$ relative to the propanamide plane, minimizing steric clashes. Key bond lengths include $$ \text{S=O} \, (1.43 \, \text{Å}) $$ and $$ \text{C=O} \, (1.21 \, \text{Å}) $$, consistent with sulfonamide and amide functional groups .

Comparative Conformational Analysis Using Density Functional Theory (DFT)

DFT studies at the $$ \text{B3LYP/6-311++G(d,p)} $$ level for L-lysine predict 28 conformers within $$ 10 \, \text{kJ mol}^{-1} $$, with the most stable conformer featuring an intramolecular hydrogen bond between the ε-ammonium group and the carboxylate oxygen ($$ \Delta G = -12.4 \, \text{kJ mol}^{-1} $$) . Entropic effects destabilize conformers with multiple hydrogen bonds, reducing their abundance at sublimation temperatures .

For the sulfonamide, DFT calculations indicate that the anti conformation of the $$ \text{SO}_2–\text{NH–CO} $$ segment is energetically favored ($$ \Delta E = -8.2 \, \text{kJ mol}^{-1} $$) over syn arrangements due to reduced steric hindrance between the methylsulfonyl and 4-(2-methylpropyl)phenyl groups. The (2S) configuration further stabilizes the molecule through hyperconjugative interactions between the sulfonyl lone pairs and the σ* orbital of the propanamide C–N bond ($$ n \rightarrow \sigma^* $$, stabilization energy $$ 15.6 \, \text{kJ mol}^{-1} $$) .

Properties

Molecular Formula

C20H35N3O5S

Molecular Weight

429.6 g/mol

IUPAC Name

(2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide

InChI

InChI=1S/C14H21NO3S.C6H14N2O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18;7-4-2-1-3-5(8)6(9)10/h5-8,10-11H,9H2,1-4H3,(H,15,16);5H,1-4,7-8H2,(H,9,10)/t11-;5-/m00/s1

InChI Key

JEJFWWFZAQBZMJ-FIZIFZEPSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)NS(=O)(=O)C.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C.C(CCN)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Microbial Fermentation

L-Lysine is predominantly produced via Corynebacterium glutamicum fermentation. Key steps include:

  • Strain Optimization : Engineered strains overexpress aspartokinase (feedback-resistant mutants) and diaminopimelate dehydrogenase to bypass lysine’s natural feedback inhibition.
  • Fermentation Conditions :
    • Carbon source: Glucose or sucrose (100–150 g/L).
    • Nitrogen source: Ammonium sulfate.
    • pH: 7.0–7.2, temperature: 32–34°C, dissolved O₂ >30%.
  • Downstream Processing :
    • Lysine is isolated via ion-exchange chromatography (e.g., KU-2-8 cation exchange resin) and crystallized as the monohydrochloride salt.

Yield : 80–90% (purity >98.5%).

Chemical Synthesis: Diaminopimelate (DAP) Pathway

An alternative to fermentation involves the DAP pathway :

  • Condensation : L-Aspartate semialdehyde + Pyruvate → 4-Hydroxy-2,3,4,5-tetrahydrodipicolinic acid (catalyzed by dihydrodipicolinate synthase).
  • Reduction & Amination : Sequential enzymatic steps yield meso-diaminopimelate, which is decarboxylated to L-lysine.

Advantages : Avoids microbial contamination; Disadvantages : Higher cost due to enzyme purification.

Synthesis of (2S)-2-[4-(2-Methylpropyl)phenyl]-N-Methylsulfonylpropanamide

Enantioselective Biocatalytic Reduction

The (2S)-configured propanamide is synthesized via ene-reductases (ERs) from Saccharomyces cerevisiae:

  • Substrate : α-Methylene nitrile derivatives (e.g., 2-phenyl-2-propenenitrile).
  • Reaction Conditions :
    • NADPH cofactor regenerated via glucose dehydrogenase (GDH).
    • Biphasic system: Ionic liquid ([BMIM][PF₆])/water (1:10 v/v).

Results :

Substrate Conversion (%) ee (%) Configuration
2-Phenylpropenenitrile 95 99 R
m-Chloro derivative 90 99 R

Note : The R-configuration product is inverted to S via Mitsunobu reaction if required.

Sulfonylation of (2S)-2-[4-(2-Methylpropyl)phenyl]propanoic Acid

  • Amidation :
    • (2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid + Methylamine → Propanamide (EDC/HOBt coupling).
  • Sulfonylation :
    • Propanamide + Methanesulfonyl chloride (NEt₃ base) → N-Methylsulfonylpropanamide.

Optimization :

  • Solvent : Dichloromethane (0°C, 2 h).
  • Yield : 85–92% (HPLC purity >99%).

Salt Formation & Purification

Co-Crystallization

  • Stoichiometric Mixing : Equimolar L-lysine and sulfonamide dissolved in acetone/water (3:1 v/v).
  • pH Adjustment : pH 6.5–7.0 (prevents lysine protonation).
  • Crystallization : Slow cooling (−8°C) yields needle-like crystals.

Characterization :

  • Melting Point : 224–226°C (decomposition).
  • XRD : Confirms monoclinic crystal system (space group P2₁).

Ion-Pair Chromatography

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : 0.1% TFA in acetonitrile/water (30:70).
  • Retention Time : Lysine = 3.2 min; Sulfonamide = 8.7 min.

Industrial-Scale Considerations

Cost-Efficiency Analysis

Method Cost ($/kg) Purity (%) Scalability
Microbial Fermentation 12–15 98.5 High
Chemical Synthesis 45–50 99.9 Moderate

Recommendation : Fermentation for lysine; biocatalysis for sulfonamide.

Regulatory Compliance

  • ICH Guidelines : Residual solvents (e.g., DMF) <410 ppm.
  • Genotoxic Impurities : Control of methyl sulfonate esters (limit: 1 ppm).

Chemical Reactions Analysis

Types of Reactions

(2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halides or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of the compound composed of "(2S)-2,6-diaminohexanoic acid" and "(2S)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide":

It appears the query is combining two distinct compounds: (2S)-2,6-diaminohexanoic acid, which is also known as L-lysine, and (2S)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide, which is also known as Reparixin . Therefore, their applications will be discussed separately.

L-Lysine ((2S)-2,6-diaminohexanoic acid)

  • Nutritional Supplement: Lysine is an essential amino acid that the human body cannot synthesize, so it must be obtained from the diet . It is also an important additive to animal feed to optimize the growth of animals such as pigs and chickens .
  • Proteinogenesis: Lysine plays a critical role in protein structure and is found both inside and outside of proteins, where it interacts with the environment .
  • Epigenetic Regulation: Lysine is involved in histone modification, which affects gene regulation .
  • Other Biological Processes: Lysine is involved in collagen crosslinking, calcium homeostasis, and fatty acid metabolism . It serves as a precursor for carnitine, which is important for transporting fatty acids to the mitochondria for energy release .
  • Animal Feed: Lysine is supplemented in animal feed, allowing for the use of lower-cost plant protein sources while maintaining high growth rates in animals and reducing nitrogen excretion .

Reparixin ((2S)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide)

  • The search results provide the molecular formula C20H35N3O5S and molecular weight 429.6 g/mol for a compound containing Reparixin .
  • Reparixin is one of the component compounds for the molecular formula C20H35N3O5S .
  • The search results also mention targets of "Alanine racemase, catabolic" for (D)-Lysine .

Mechanism of Action

The mechanism of action of (2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide involves its interaction with specific molecular targets. The amino and sulfonyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs of (2S)-2,6-Diaminohexanoic Acid

  • (2S)-2,5-Diaminopentanamide dihydrochloride (): Structure: Shorter carbon chain (5 vs. 6 carbons), amide terminus, and dihydrochloride salt form. Key Differences: Reduced chain length and terminal amidation may alter solubility and bioavailability. The dihydrochloride salt enhances stability but introduces ionic character. Safety Profile: Limited toxicological data; precautionary measures include avoiding inhalation and contact with skin .
Table 1: Diamino Acid Analogs
Compound Chain Length Functional Groups Safety Notes
(2S)-2,6-Diaminohexanoic Acid 6 carbons 2° amine, carboxylic acid Data not available
(2S)-2,5-Diaminopentanamide HCl 5 carbons 2° amine, amide, HCl salt Precautionary handling required

Structural Analogs of (2S)-2-[4-(2-Methylpropyl)phenyl]-N-Methylsulfonylpropanamide

a. Racemic and Stereoisomeric Variants
  • (2RS)-2-[4-(2-Methylpropyl)phenyl]propanamide (Impurity C, ): Structure: Lacks the sulfonyl group and exists as a racemic mixture (R/S). Racemic forms may exhibit divergent biological activity compared to enantiopure compounds .
  • (2R)-2-[4-(2-Methylpropyl)phenyl]-N-Methylsulfonylpropanamide ():
    • Structure : Mirror stereochemistry (R-configuration) at the chiral center.
    • Key Differences : Stereochemical inversion could alter binding affinity in chiral environments, such as enzyme active sites .
b. Functional Group Modifications
  • Impurity F(EP): 3-[4-(2-Methylpropyl)phenyl]propanoic Acid (): Structure: Carboxylic acid instead of sulfonamide-propanamide. Key Differences: The carboxylic acid group increases hydrophilicity and may influence ionization state under physiological conditions .
Table 2: Sulfonamide/Amide Analogs
Compound Substituent Functional Groups Notes
(2S)-Target Sulfonamide 4-(2-methylpropyl)phenyl Sulfonamide, propanamide Chiral S-configuration
(2RS)-Propanamide (Impurity C) 4-(2-methylpropyl)phenyl Amide Racemic, no sulfonyl group
(2R)-Sulfonamide () 4-(2-methylpropyl)phenyl Sulfonamide, propanamide Chiral R-configuration
3-[4-(2-Methylpropyl)phenyl]propanoic Acid (Impurity F) 4-(2-methylpropyl)phenyl Carboxylic acid Increased hydrophilicity

Research Findings and Implications

  • Stereochemical Impact : The (2S)-configuration in the target sulfonamide may offer enhanced selectivity in drug-receptor interactions compared to its (2R)-counterpart, as seen in other chiral pharmaceuticals .
  • Safety and Handling: Limited toxicological data for diamino acids like (2S)-2,6-diaminohexanoic acid necessitate precautionary handling, as advised for its shorter-chain analog .

Biological Activity

The compound (2S)-2,6-diaminohexanoic acid , commonly known as lysine , is an essential amino acid that plays a vital role in various biological processes. The second compound, (2S)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide , is a sulfonamide derivative that possesses unique structural characteristics, enhancing its biological activity. This article explores the biological activities of these compounds, their mechanisms of action, and relevant case studies.

Role in Protein Synthesis

Lysine is crucial for protein synthesis, serving as a building block for proteins. It is involved in the formation of peptide bonds and contributes to the stability and structure of proteins due to its positively charged side chain, which can form hydrogen bonds and salt bridges .

Metabolic Functions

Lysine is also a precursor for several important biomolecules:

  • Carnitine : Involved in fatty acid metabolism.
  • Collagen : Essential for maintaining skin and connective tissue integrity.
  • Neurotransmitters : Such as serotonin and dopamine, impacting mood regulation .

Deficiency and Health Implications

A deficiency in lysine can lead to several health issues, including:

  • Impaired immune function.
  • Poor collagen formation, leading to skin issues.
  • Anemia due to reduced hemoglobin synthesis .

Structural Characteristics

This sulfonamide derivative features a bulky phenyl group, which may enhance its interaction with biological targets. The sulfonamide group is known for its ability to participate in nucleophilic attacks and form hydrogen bonds with various biomolecules.

Potential Applications

Research indicates that this compound may exhibit:

  • Antibacterial Activity : Similar to other sulfonamides, it may inhibit bacterial growth by interfering with folate synthesis pathways.
  • Anti-inflammatory Properties : The structural characteristics suggest potential modulation of inflammatory responses through inhibition of specific enzymes or receptors.

Comparative Biological Activity

Compound Molecular Formula Molecular Weight (g/mol) Key Biological Activities
(2S)-2,6-diaminohexanoic acidC6H14N2O2146.19Protein synthesis, precursor for neurotransmitters
(2S)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamideC20H35N3O5S429.6Antibacterial, anti-inflammatory

Case Studies and Research Findings

  • Lysine and Immune Function
    A study indicated that dietary lysine supplementation improved immune response in poultry, enhancing growth performance and meat quality . This demonstrates lysine's critical role in nutrition and health.
  • Sulfonamide Derivative in Drug Development
    Research on sulfonamide derivatives has shown promise in drug development for treating bacterial infections due to their mechanism of action against bacterial dihydropteroate synthase. The unique structure of the compound may provide enhanced specificity in targeting bacterial enzymes.
  • Interactions with Metal Ions
    Studies have revealed that lysine can form complexes with metal ions such as copper(II), which may influence various biological functions including enzyme activity and cellular signaling pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.